Azatadine is a chemical compound classified as an antihistamine, primarily used for the treatment of allergic conditions such as rhinitis and chronic urticaria. It is known for its long-acting effects and limited selectivity for peripheral histamine H1 receptors. The compound is represented by the molecular formula and has a molecular weight of 290.4 g/mol. Azatadine is often found in its maleate form, which is denoted as Azatadine Maleate with a CAS number of 3978-86-7, and has a molecular formula of with a formula weight of 522.6 g/mol .
Azatadine belongs to the class of compounds known as piperidine derivatives. Its classification as an antihistamine places it within a broader category of medications that block the action of histamine, a substance in the body that causes allergic symptoms. The compound was initially synthesized in the context of developing new antihistamines that could provide relief from allergic reactions without significant sedative effects .
The synthesis of Azatadine involves several intricate steps, typically beginning with the formation of a bicyclic structure followed by functionalization to introduce various substituents. One notable method includes using palladium on activated carbon in the presence of hydrogen and acetic acid to facilitate reactions at elevated temperatures (around 60 degrees Celsius) for extended periods (up to 20 hours). This method yields azatadine with high purity and efficiency .
Azatadine's molecular structure features a complex arrangement characteristic of piperidine derivatives. The compound exhibits stereochemical properties that influence its biological activity.
Azatadine undergoes various chemical reactions relevant to its synthesis and functionalization. These reactions can include:
These reactions are crucial for optimizing the compound's efficacy as an antihistamine while maintaining stability .
Azatadine exerts its pharmacological effects primarily through antagonism at histamine H1 receptors. By blocking these receptors, azatadine reduces symptoms associated with allergic responses, such as itching, sneezing, and nasal congestion.
Azatadine exhibits several notable physical and chemical properties that influence its application in medicine:
These properties are essential for determining appropriate dosages and formulations for clinical use .
Azatadine is primarily utilized in clinical settings for managing allergic conditions. Its applications include:
Research continues into optimizing azatadine formulations for enhanced efficacy and reduced side effects .
Azatadine (trade name Optimine) was synthesized in 1963 by researchers at the American pharmaceutical company Schering-Plough, marking a strategic advancement in antihistamine drug design. Patented in 1967 (US Patent 3326924), its development aimed to optimize the pharmacological profile of earlier antihistamines like cyproheptadine [1] [4]. Early clinical studies in the 1970s–1980s validated its efficacy in managing allergic rhinitis and urticaria by competitively inhibiting histamine binding at H1-receptors, thereby reducing vascular permeability and bronchoconstriction [5] [6]. By the late 1990s, azatadine was largely superseded by its structural derivative loratadine (Claritin), which offered improved receptor selectivity and reduced side effects [1] [4]. Regulatory withdrawals of approval occurred globally from 2005 onward due to declining use rather than safety concerns [1] [8].
Table 1: Key Events in Azatadine Development
Year | Event | Significance |
---|---|---|
1963 | Synthesis by Schering-Plough | Novel structural analog of cyproheptadine |
1967 | US Patent 3326924 granted | Protected core chemical intellectual property |
1970s | Clinical deployment (Optimine) | First-generation antihistamine for allergies |
1984 | Loratadine (derivative) developed | Azatadine’s successor with reduced sedation |
2005+ | Global marketing withdrawals | Declining use in favor of newer agents |
Azatadine belongs to the piperidine subclass of tricyclic antihistamines, characterized by an 11-(1-methylpiperidin-4-ylidene) core fused to a 6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine scaffold. Its molecular formula is C₂₀H₂₂N₂ (free base), typically administered as the dimaleate salt (C₂₈H₃₀N₂O₈) to enhance solubility [2] [9]. Two structural innovations distinguished it from predecessors:
The pharmacophore features critical for H1-receptor binding include:
Table 2: Structural Characteristics of Azatadine vs. Key Antihistamines
Compound | Core Structure | Key Modifications | Structural Class |
---|---|---|---|
Azatadine | Benzo[5,6]cyclohepta[1,2-b]pyridine | Piperidine N-substitution; saturated 10,11-bond | Tricyclic piperidine |
Cyproheptadine | Dibenzo[a,d]cycloheptene | None (prototype) | Tricyclic amine |
Loratadine | Azatadine analog | Carboxylate group; reduced lipophilicity | Piperidine |
Cetirizine | Piperazine-carboxylate | Flexible aliphatic chain | Piperazine |
Azatadine bridged first- and second-generation antihistamine design through three key contributions:
Unlike later selective agents, azatadine exhibited polypharmacology, antagonizing histamine H1, muscarinic acetylcholine, and serotonin receptors. This broad activity enabled efficacy in complex allergic pathways but caused anticholinergic side effects (e.g., dry mouth) [4] [6]. Its Ki values were:
Table 3: Receptor Binding Profile of Azatadine
Receptor Type | Affinity (Ki, nM) | Primary Physiological Effect |
---|---|---|
Histamine H1 | 1.2 | Blocks edema, pruritus, vasodilation |
Muscarinic M3 | 84 | Causes dry mouth, blurred vision |
Serotonin 5-HT2 | 12 | Modulates vascular permeability |
Azatadine’s piperidine scaffold directly enabled loratadine (Claritin), engineered by:
Early studies revealed azatadine suppressed late-phase allergic reactions by inhibiting leukotriene C4 release from eosinophils—a property absent in older antihistamines like chlorpheniramine [6]. This foreshadowed the "anti-allergic" effects (e.g., cytokine modulation) leveraged by third-generation antihistamines [3] [10].
Table 4: Azatadine’s Role in Antihistamine Evolution
Generation | Examples | Advantages | Limitations |
---|---|---|---|
First (1940s–1980s) | Azatadine, Diphenhydramine | Broad receptor targeting; topical/allergy use | Sedation; anticholinergic effects |
Second (1980s–) | Loratadine, Cetirizine | Minimal sedation; once-daily dosing | Rare cardiotoxicity (early agents) |
Third (2000s–) | Desloratadine, Levocetirizine | Anti-inflammatory effects; metabolite-based | Cost; marginal efficacy gains |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7